(R)-Pyrrolidin-2-ylmethanamine dihydrochloride
Overview
Description
®-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral amine compound with significant applications in various fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The compound’s structure features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Pyrrolidin-2-ylmethanamine dihydrochloride typically involves the reduction of corresponding oximes or nitriles. One common method includes the reduction of oxime using hydrogenation in methanolic hydrogen chloride with palladium on carbon as a catalyst . Another approach involves the reductive amination of pyrrolidine-2-carbaldehyde with ammonia or primary amines under hydrogenation conditions.
Industrial Production Methods: Industrial production of ®-Pyrrolidin-2-ylmethanamine dihydrochloride often employs high-throughput methods to ensure efficiency and scalability. These methods may include continuous flow hydrogenation processes and the use of robust catalytic systems to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: ®-Pyrrolidin-2-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon or other metal catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Amides and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated derivatives and other substituted amines.
Scientific Research Applications
®-Pyrrolidin-2-ylmethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It is an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals and other bioactive compounds.
Mechanism of Action
The mechanism of action of ®-Pyrrolidin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, thereby enhancing neurotransmission .
Comparison with Similar Compounds
- ®-2-(Aminomethyl)pyrrolidine dihydrochloride
- ®-(+)-1,2-Diaminopropane dihydrochloride
- Pyrrolidine derivatives
Comparison: ®-Pyrrolidin-2-ylmethanamine dihydrochloride is unique due to its specific stereochemistry and the presence of the pyrrolidine ring, which imparts distinct biological activity and chemical reactivity. Compared to other similar compounds, it offers enhanced binding affinity and selectivity for certain molecular targets, making it valuable in drug discovery and development .
Biological Activity
(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives, characterized by its unique stereochemistry and functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology.
- Chemical Formula : C₅H₁₄Cl₂N₂
- Molecular Weight : 173.08 g/mol
- CAS Number : 119020-04-1
The compound features a pyrrolidine ring substituted with an amino group at the second carbon and a methanamine group, which influences its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound may interact with various neurotransmitter systems, notably dopaminergic and serotonergic pathways. These interactions suggest potential applications in treating neurological disorders. Additionally, it has been identified as a key intermediate in the synthesis of potential antitumor agents, such as Miboplatin, highlighting its relevance in cancer research .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Antitumor Potential :
- In preclinical studies, derivatives of this compound have shown promising activity against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and U-937 (acute monocytic leukemia). These studies indicate that compounds derived from this structure can induce apoptosis in a dose-dependent manner, suggesting a mechanism for their cytotoxic effects .
-
Neuropharmacological Effects :
- Investigations into the modulation of neurotransmitter systems have indicated that this compound may enhance dopaminergic signaling, which could have therapeutic implications for mood disorders and cognitive function enhancement .
- Mechanisms of Action :
Table 2: Comparative Analysis of Related Compounds
Compound Name | CAS Number | Notable Characteristics |
---|---|---|
(S)-Pyrrolidin-2-ylmethanamine dihydrochloride | 103382-84-9 | Enantiomer of (R)-Pyrrolidin-2-ylmethanamine |
2-(Aminomethyl)pyrrolidine dihydrochloride | 6149-92-4 | Similar structure; used in similar applications |
N-Methylpiperidin-3-amine hydrochloride | 127294-76-2 | Different piperidine structure; used in syntheses |
Properties
IUPAC Name |
[(2R)-pyrrolidin-2-yl]methanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-5-2-1-3-7-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRLFKCODRAOAY-ZJIMSODOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20523584 | |
Record name | 1-[(2R)-Pyrrolidin-2-yl]methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20523584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119020-04-1 | |
Record name | 1-[(2R)-Pyrrolidin-2-yl]methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20523584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 119020-04-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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